2-bromo-7H-purine
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Overview
Description
2-Bromo-7H-purine is a brominated derivative of purine, an aromatic heterocyclic organic compound. Purines are essential components of nucleic acids, and their derivatives play significant roles in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-7H-purine can be synthesized through various methods. One common approach involves the bromination of purine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction typically proceeds at room temperature or slightly elevated temperatures to yield this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the reproducibility and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The purine ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Yield various substituted purines, depending on the nucleophile used.
Oxidation and Reduction: Produce oxidized or reduced purine derivatives with different functional groups.
Scientific Research Applications
2-Bromo-7H-purine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a probe to study enzyme mechanisms and nucleic acid interactions.
Medicine: Investigated for its potential as an anticancer agent and in the development of antiviral drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 2-bromo-7H-purine involves its interaction with biological targets, such as enzymes and nucleic acids. The bromine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins and DNA. This interaction can inhibit enzyme activity or disrupt DNA replication, leading to its potential use as an anticancer or antiviral agent .
Comparison with Similar Compounds
2-Bromo-6-chloro-7H-purine: Another brominated purine derivative with similar reactivity but different substitution patterns.
6-Bromo-7H-purine: Lacks the 2-position bromine, resulting in different chemical properties and reactivity.
2-Chloro-7H-purine:
Uniqueness: 2-Bromo-7H-purine is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for targeted chemical synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-bromo-7H-purine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUFPZIGOAEYHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Br)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404113 |
Source
|
Record name | 2-bromo-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28128-15-6 |
Source
|
Record name | 28128-15-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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